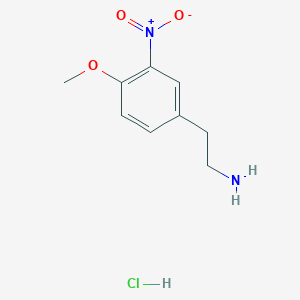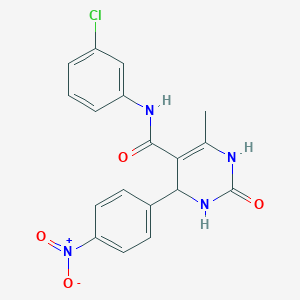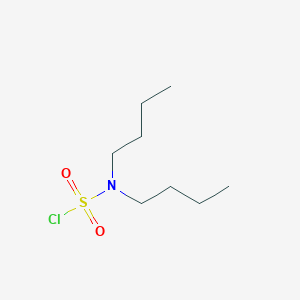
2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxy-3-nitrophenyl)ethanamine involves various chemical routes and modifications to introduce specific functional groups or isotopic labels. For example, Yilmaz and Shine (1988) described preparations of hydrochloride derivatives of N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and related compounds through base-catalyzed rearrangement, highlighting the complexity and versatility in synthesizing nitrophenyl ethanamine derivatives (Yilmaz & Shine, 1988).
Molecular Structure Analysis
The molecular structure of compounds bearing the 2-methoxy-4-nitrobenzeneamine moiety has been extensively studied through both experimental and computational techniques. Mohan et al. (2019) provided insights into the crystal structures and non-linear optical (NLO) applications of new organic compounds, emphasizing the structural details obtained through 1H NMR, 13C NMR, FT-IR, and X-ray structure determination (Mohan et al., 2019).
Chemical Reactions and Properties
The reactivity of 2-(4-Methoxy-3-nitrophenyl)ethanamine derivatives towards various reagents and conditions has been explored to synthesize diverse compounds. The study by Zhao and Liu (2013) on nitroalkene compounds reveals the significance of trans configuration and the stabilization by C-H···O short contacts in determining the chemical behavior and interactions of such molecules (Zhao & Liu, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure play a crucial role in the application and handling of chemical compounds. The thermal properties of compounds related to 2-(4-Methoxy-3-nitrophenyl)ethanamine, including DSC and TG-DTG analysis, have been investigated to understand their stability and phase transitions under different conditions (Mohan et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical applications of 2-(4-Methoxy-3-nitrophenyl)ethanamine derivatives. For instance, Asiri et al. (2011) conducted a comprehensive study on the synthesis, molecular conformation, and electronic transition of a novel compound, providing valuable information on its spectroscopic properties and potential as a nonlinear optical material (Asiri et al., 2011).
Scientific Research Applications
Pharmacological Research and Applications
- Psychoactive Effects and Metabolism: Research on compounds similar to "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride" has focused on understanding their psychoactive effects and metabolic pathways. For instance, the study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism in rats revealed the formation of various metabolites through pathways like deamination and acetylation, indicating complex biotransformation processes that could inform the pharmacokinetics of related compounds (Kanamori et al., 2002).
Biochemical Applications
- Schiff Bases Synthesis: Schiff bases synthesized from compounds structurally related to "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride" have been studied for their antimicrobial and antidiabetic properties. These Schiff bases have potential applications as COVID-19 inhibitors through molecular docking analyses, suggesting their role in developing antiviral medications (S. G et al., 2023).
Environmental Science Research
- Pesticide Degradation: Methoxychlor, a compound related to "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride," has been studied for its environmental degradation processes. The reductive dechlorination of methoxychlor by bacterial species suggests pathways for its breakdown in natural environments, highlighting the bioremediation potential of microorganisms against pesticide residues (Satsuma & Masuda, 2012).
Chemical Synthesis and Modification
- Protecting Group Methodology: Research on protecting group methodologies for nitroxides shows the utility of methoxyamine groups, relevant to the structural features of "2-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride." These methodologies are crucial for synthesizing complex molecules with nitroxide functions, facilitating studies in various chemical and biochemical applications (Chalmers et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMSIKXTVJSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)
![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)
![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

